molecular formula C22H20BrN3O2S B15024860 (5Z)-5-(4-bromobenzylidene)-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(4-bromobenzylidene)-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15024860
M. Wt: 470.4 g/mol
InChI Key: AYLCLJURHNOWOY-RGEXLXHISA-N
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Description

(5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a bromophenyl group, a pentyloxyphenyl group, and a triazolothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multiple steps:

    Formation of the Triazolothiazole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide.

    Introduction of the Bromophenyl Group: This is achieved through a bromination reaction, where a phenyl group is treated with a brominating agent such as bromine or N-bromosuccinimide.

    Attachment of the Pentyloxyphenyl Group: This step involves the alkylation of a phenol derivative with a pentyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pentyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets involved in cell proliferation.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluorobenzoate
  • Ethyl 4-fluorobenzoate
  • 4-fluoro-N-methylbenzamide

Uniqueness

Compared to these similar compounds, (5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE stands out due to its triazolothiazole core, which imparts unique chemical and biological properties. This core structure allows for a broader range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H20BrN3O2S

Molecular Weight

470.4 g/mol

IUPAC Name

(5Z)-5-[(4-bromophenyl)methylidene]-2-(4-pentoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H20BrN3O2S/c1-2-3-4-13-28-18-11-7-16(8-12-18)20-24-22-26(25-20)21(27)19(29-22)14-15-5-9-17(23)10-6-15/h5-12,14H,2-4,13H2,1H3/b19-14-

InChI Key

AYLCLJURHNOWOY-RGEXLXHISA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)Br)/SC3=N2

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)Br)SC3=N2

Origin of Product

United States

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